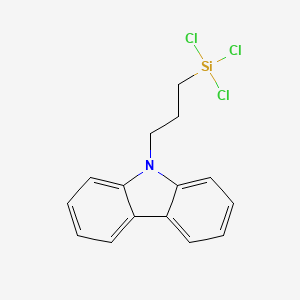

9-(3-Trichlorosilylprop-1-yl)carbazole

Description

9-(3-Trichlorosilylprop-1-yl)carbazole is a carbazole derivative functionalized with a trichlorosilylpropyl group. Carbazole-based compounds are widely studied for their optoelectronic properties, including applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and surface modification due to their electron-rich aromatic structure and thermal stability. The trichlorosilyl group (-SiCl₃) in this compound enables covalent bonding to hydroxylated surfaces (e.g., silicon dioxide or glass), making it valuable for creating self-assembled monolayers (SAMs) in device fabrication .

Properties

CAS No. |

866454-41-3 |

|---|---|

Molecular Formula |

C15H14Cl3NSi |

Molecular Weight |

342.7 g/mol |

IUPAC Name |

3-carbazol-9-ylpropyl(trichloro)silane |

InChI |

InChI=1S/C15H14Cl3NSi/c16-20(17,18)11-5-10-19-14-8-3-1-6-12(14)13-7-2-4-9-15(13)19/h1-4,6-9H,5,10-11H2 |

InChI Key |

BONDNCHCVVYGAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC[Si](Cl)(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Carbazole derivatives are structurally versatile, with modifications to the carbazole core or side chains significantly altering their electronic, optical, and functional properties. Below is a detailed comparison of 9-(3-Trichlorosilylprop-1-yl)carbazole with analogous compounds from recent research.

Structural and Functional Differences

- Trichlorosilylpropyl vs. Triazine Groups : While 9-(3-Trichlorosilylprop-1-yl)carbazole is tailored for surface reactivity, Cz-Trz derivatives feature electron-deficient triazine groups that enhance thermally activated delayed fluorescence (TADF), critical for OLED efficiency .

- Steric and Electronic Effects : Methyl (MCz-Trz) and tert-butyl (tBCz-Trz) groups in triazine-carbazole hybrids improve solubility and reduce aggregation, whereas the trichlorosilyl group promotes covalent surface bonding.

Electronic and Optical Properties

- 9-(3-Trichlorosilylprop-1-yl)carbazole : The carbazole core provides strong hole-transport properties, while the trichlorosilyl group has minimal impact on the electronic structure but enables substrate adhesion.

- Cz-Trz Derivatives : The triazine group lowers the LUMO energy, facilitating charge transfer and TADF. For example, Cz-Trz exhibits a sky-blue emission peak at 470 nm with a high photoluminescence quantum yield (PLQY) of 82% .

Preparation Methods

N-Alkylation with Haloalkylsilanes

A direct route involves reacting carbazole with (3-chloropropyl)trichlorosilane under basic conditions. In a representative procedure:

-

Deprotonation : Carbazole (1 equiv) is treated with NaH (1.2 equiv) in dry tetrahydrofuran (THF) at 0–5°C.

-

Alkylation : (3-Chloropropyl)trichlorosilane (1.1 equiv) is added dropwise, and the mixture is refluxed for 12–24 hours.

-

Workup : The reaction is quenched with ice-cold water, and the product is extracted with dichloromethane, dried (MgSO₄), and purified via silica gel chromatography.

Key Parameters :

-

Solvent : THF or DMF (anhydrous)

-

Yield : 45–65% (depending on silane purity and moisture exclusion)

Alternative Synthetic Strategies

Hydrosilylation of Allyl-Carbazole Derivatives

A two-step approach avoids direct N-alkylation:

-

Synthesis of 9-Allylcarbazole : Carbazole is allylated using allyl bromide under phase-transfer conditions (KOH, TBAB, DCM).

-

Hydrosilylation : The allyl group undergoes Pt-catalyzed hydrosilylation with trichlorosilane (HSiCl₃) at 50°C.

Reaction Equation :

Advantages :

-

Higher regioselectivity (anti-Markovnikov addition)

-

Reduced side reactions compared to direct alkylation

Analytical Characterization

Spectroscopic Identification

Elemental Analysis

Theoretical values for C₁₃H₁₃Cl₃NSi:

-

C : 45.03%, H : 3.78%, N : 4.04%

Observed deviations >0.3% indicate impurities (e.g., unreacted silane).

Challenges and Optimization

Moisture Sensitivity

The trichlorosilyl group hydrolyzes rapidly, necessitating:

-

Schlenk techniques for synthesis/purification

-

Storage under argon with molecular sieves

Competing Side Reactions

-

Oversilylation : Mitigated by stoichiometric control (1:1 carbazole:silane ratio).

-

Ring Chlorination : Avoided by using non-chlorinated solvents (e.g., THF over DCM).

Industrial-Scale Considerations

Cost-Effective Silane Sources

Patent CN101456839A highlights the use of bulk silanes in carbazole derivatization, though scalability for trichlorosilylpropyl variants remains untested.

Waste Management

-

Byproducts : HCl gas (scrubbed via NaOH traps)

-

Silica Gel Contamination : Requires specialized disposal due to SiCl₃ residues.

Emerging Methodologies

Q & A

Q. What are the optimal synthetic routes for 9-(3-Trichlorosilylprop-1-yl)carbazole, and how can reaction yields be maximized?

Methodological Answer: The synthesis of carbazole derivatives often involves alkylation or coupling reactions. For trichlorosilyl-functionalized carbazoles, a two-step approach is recommended:

Alkylation of Carbazole : React carbazole with 3-chloropropyltrichlorosilane under anhydrous conditions to introduce the trichlorosilylpropyl group. Use a Lewis acid catalyst (e.g., AlCl₃) to enhance reactivity .

Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) effectively isolates the product.

Yield Optimization Tips :

Q. What characterization techniques are critical for confirming the structure and purity of 9-(3-Trichlorosilylprop-1-yl)carbazole?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., propyl chain integration and carbazole aromatic protons). For trichlorosilyl groups, ²⁹Si NMR can validate Si-Cl bonding .

- X-ray Crystallography : Resolves molecular geometry and confirms the trichlorosilyl group’s spatial arrangement (if single crystals are obtainable) .

- Mass Spectrometry (HRMS) : Exact mass analysis ensures molecular formula accuracy.

- Elemental Analysis : Validates Cl and Si content .

Advanced Research Questions

Q. How can computational modeling aid in understanding the electronic properties of 9-(3-Trichlorosilylprop-1-yl)carbazole?

Methodological Answer: Density Functional Theory (DFT) calculations predict:

- HOMO-LUMO Gaps : Assess charge transport potential for organic electronics (e.g., OLEDs).

- Electrostatic Potential Maps : Identify reactive sites for further functionalization.

Case Study : For similar carbazole-triazine hybrids, DFT revealed enhanced electron-withdrawing effects from chlorine substituents, aligning with experimental UV-vis data . Researchers should use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets .

Q. What strategies mitigate hydrolysis of the trichlorosilyl group during synthesis or device fabrication?

Methodological Answer:

- Inert Atmosphere : Conduct reactions in gloveboxes or Schlenk lines to exclude moisture .

- Protective Coatings : In OLEDs, encapsulate the compound with moisture-resistant polymers (e.g., PMMA).

- Kinetic Studies : Monitor hydrolysis rates in varying humidity using FT-IR (Si-Cl peak at ~500 cm⁻¹) to design stable formulations .

Q. How does the trichlorosilyl group influence the compound’s performance in OLEDs or photovoltaics?

Methodological Answer: The trichlorosilyl group enhances:

- Surface Anchoring : Improves adhesion to oxide substrates (e.g., ITO) in OLEDs via Si-O bonding .

- Thermal Stability : TGA data for similar carbazoles show decomposition temperatures >250°C, suitable for device processing .

Experimental Design : - Compare photoluminescence quantum yields (PLQY) with non-silylated analogs. For example, 9-(3-bromophenyl)-carbazole exhibits PLQY ~7%, while cyano-substituted derivatives reach 20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.